Compound Description: PF-06747775 is an irreversible pyrrolopyrimidine inhibitor specifically designed to target oncogenic epidermal growth factor receptor (EGFR) mutants, demonstrating superior potency compared to first-generation inhibitors like erlotinib. [] It exhibits strong inhibitory activity against four common EGFR mutations: exon 19 deletion (Del), L858R, and the double mutants T790M/L858R and T790M/Del. [] Notably, PF-06747775 displays selectivity towards these mutants over wild-type EGFR. [] It is currently under evaluation in Phase I clinical trials for EGFR mutant-driven non-small cell lung cancer (NSCLC). []
Compound Description: CORT125134 is a selective glucocorticoid receptor (GR) antagonist. [] It was developed as a potential treatment for Cushing's syndrome. [] Its development stemmed from the optimization of a series of fused azadecalin compounds known for their selective GR antagonist activity. [] CORT125134 is currently being evaluated in phase 2 clinical studies for the treatment of Cushing's syndrome. []
Relevance: Both CORT125134 and the target compound, 1-[4-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]azocane, share the 1-methyl-1H-pyrazol-4-yl group. [] This structural similarity highlights the versatility of this moiety in binding to diverse targets and potentially influencing various biological activities. Studying these compounds together could provide valuable insights into how subtle structural modifications within a molecule impact target selectivity and therapeutic applications.
Compound Description: PF-06459988 is a third-generation irreversible inhibitor that targets T790M-containing double mutant EGFRs, demonstrating high potency and specificity. [] This compound exhibits minimal activity against wild-type EGFR, addressing a significant liability of first-generation EGFR tyrosine kinase inhibitors (TKIs) like gefitinib and erlotinib. [] PF-06459988's development involved a unique approach focusing on optimizing reversible binding affinity to achieve covalent inhibition. []
Relevance: PF-06459988 and the target compound, 1-[4-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]azocane, share the 1-methyl-1H-pyrazol-4-yl structural element. [] The presence of this common moiety in both an irreversible inhibitor (PF-06459988) and a potentially reversible one (1-[4-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]azocane) suggests that this group might not be directly involved in the covalent binding mechanism of PF-06459988. Investigating these compounds side-by-side could be beneficial for understanding the structural features governing reversible versus irreversible kinase inhibition.
Compound Description: GDC-0994 is an orally bioavailable, small-molecule inhibitor that specifically targets extracellular signal-regulated kinase 1/2 (ERK1/2) kinase activity. [] It was developed to address the challenge of acquired resistance commonly observed with RAF and MEK inhibitors, aiming for enhanced efficacy and reduced resistance potential through simultaneous targeting of multiple nodes within the RAS/RAF/MEK/ERK signaling cascade. []
Relevance: GDC-0994 and the target compound, 1-[4-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]azocane, both feature a pyrimidine ring substituted with a methylpyrazole group. [] Notably, the methyl group's position on the pyrazole ring differs: it's at position 1 in the target compound and position 5 in GDC-0994. Investigating how this positional change influences the compounds' respective activities and target selectivity would be valuable for understanding structure-activity relationships within this class of compounds.
Compound Description: AMG 337 is a potent and selective inhibitor of the receptor tyrosine kinase mesenchymal epithelial transition factor (MET). [] AMG 337 exhibits nanomolar inhibition of MET kinase activity. [] It also displays desirable preclinical pharmacokinetic properties, leading to significant inhibition of MET phosphorylation in mice and robust tumor growth inhibition in a MET-dependent mouse efficacy model. []
Relevance: AMG 337 and 1-[4-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]azocane share the 1-methyl-1H-pyrazol-4-yl substituent. [] This common feature suggests that this chemical group might be a crucial pharmacophore for interacting with a specific binding pocket present in both MET and the yet-to-be-determined target of 1-[4-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]azocane. Further studies are needed to confirm this hypothesis and to explore potential similarities in their mechanisms of action.
Compound Description: AZD4205 is a potent and selective inhibitor of Janus Kinase 1 (JAK1). [] This compound demonstrated enhanced antitumor activity when used in combination with osimertinib, an approved EGFR inhibitor, in a preclinical non-small cell lung cancer (NSCLC) xenograft model (NCI-H1975). [] AZD4205 exhibits good preclinical pharmacokinetic properties. []
Compound Description: PF-2545920 acts as a highly selective and potent inhibitor of phosphodiesterase 10A (PDE10A). [] It was discovered through structure-based drug design efforts that identified a unique "selectivity pocket" within PDE10A. [] This compound represents the first reported clinical entry for PDE10A inhibition as a potential treatment for schizophrenia. []
Compound Description: GW788388 acts as a potent, selective, and orally active inhibitor of the transforming growth factor-beta type I receptor (ALK5). [] It emerged from the optimization of a novel phenylpyridine pyrazole series. [] GW788388 demonstrated antifibrotic activity in rat models of liver and renal fibrosis. []
Compound Description: CH5183284/Debio 1347 is an orally available and selective inhibitor of fibroblast growth factor receptors (FGFRs) 1, 2, and 3. [] This compound exhibits antitumor activity in vitro and in vivo against cancer cell lines harboring genetically altered FGFRs. [] Its development was guided by 3D-modeling analyses of the inhibitor interacting with FGFRs. []
Relevance: Both CH5183284/Debio 1347 and 1-[4-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]azocane share a pyrazole ring as a core structural element. [] While the target of 1-[4-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]azocane remains undefined, the presence of a pyrazole ring in both compounds suggests they might share a similar binding mode to their respective targets, potentially interacting with a conserved hydrophobic pocket.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.